Triphenylborane-triphenylphosphine complex

説明

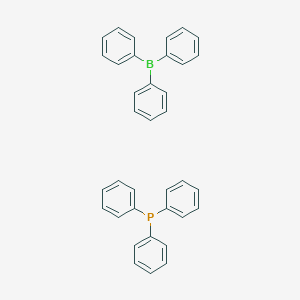

Triphenylborane-triphenylphosphine complex is a solid compound with a molecular weight of 504.42 . It appears as a white to almost white powder or crystal . The compound is insoluble in water but soluble in Dimethylformamide .

Synthesis Analysis

Triarylboranes, such as the Triphenylborane-triphenylphosphine complex, can be synthesized from all known boron trihalides . Recently, the synthesis of triarylboranes from potassium aryltrifluoroborates and boronic esters was reported . Another synthetic approach involves the reaction of NaBH3CN with triphenylphosphine hydrochloride in refluxing tetrahydrofuran .

Molecular Structure Analysis

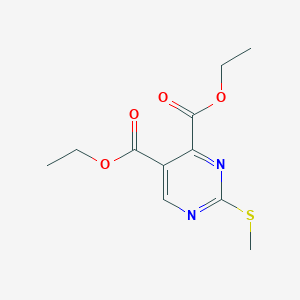

The molecular formula of the Triphenylborane-triphenylphosphine complex is C36H30BP . The structure of triarylboranes is interesting as they possess an empty p-orbital at boron which results in useful optical and electronic properties .

Chemical Reactions Analysis

Triphenylborane-triphenylphosphine complex has been used as a reactant for various chemical reactions. For instance, it has been used in C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, and catalyst-free alcoholysis to deprotect phosphane-boranes . It has also been used in the insertion of overcrowded silylene into hydroboranes .

Physical And Chemical Properties Analysis

The Triphenylborane-triphenylphosphine complex is a solid at 20 degrees Celsius . It is insoluble in water but soluble in Dimethylformamide .

科学的研究の応用

Catalytic Applications and Ligand Reactions

Triphenylborane-triphenylphosphine complexes have notable applications in catalysis and ligand reactions. For instance, they are utilized in the synthesis of unsaturated ruthenium complexes. Specifically, triphenylborane serves as a phosphine scavenger, promoting the formation of complexes with significant potential in catalysis (Dioumaev et al., 2000). Additionally, this complex has been implicated in facilitating gold cluster formation, where triphenylphosphine acts as an etching agent promoting the formation of closed-shell cluster sizes, indicating its potential in nanotechnology and materials science (Pettibone & Hudgens, 2011).

Utility in Organic Synthesis

The complex exhibits broad utility in organic synthesis, including functional group interconversions and heterocycle synthesis. It's also involved in the synthesis of metal complexes and natural products, highlighting its versatility in organic chemistry (Moussa et al., 2019). Specific reactions like the conversion of alcohols, thiols, and selenols to alkyl halides have been facilitated by this complex, showcasing its selectivity and efficiency (Iranpoor et al., 2002).

Metal–Organic Frameworks and Self-assembly

Triphenylborane-triphenylphosphine complexes contribute significantly to the field of metal–organic frameworks (MOFs). They are used to maintain self-assembled metallosupramolecular architectures, exerting control over the assembly and disassembly processes, which is crucial for applications in smart materials and nanotechnology (Wood et al., 2015).

Role in Coordination Chemistry

In coordination chemistry, these complexes are involved in stabilizing various metal salts and facilitating the synthesis and structural characterization of metal complexes. Their role in affecting the geometry and reactivity of these complexes is significant, offering insights into bonding and structural dynamics (Kilah et al., 2007).

将来の方向性

Triarylboranes, including the Triphenylborane-triphenylphosphine complex, have a wide range of useful properties and applications. They have been greatly influential in research in the fields of optoelectronics, anion sensors, and bioimaging agents . The future directions of this compound could involve further exploration of its potential applications in these and other fields.

作用機序

Target of Action

It is known to be used as a reagent in organic synthesis .

Mode of Action

The Triphenylborane-Triphenylphosphine complex is used as a reactant in various chemical reactions. It is involved in C-P cross coupling with aryl iodides, synthesis of N-heterocyclic carbene borane complexes via Lewis base exchange, catalyst-free alcoholysis to deprotect phosphane-boranes, and insertion of overcrowded silylene into hydroboranes .

Biochemical Pathways

It is known to be involved in various organic synthesis reactions, which can lead to the production of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

The Triphenylborane-Triphenylphosphine complex acts as a reactant in various chemical reactions, leading to the production of a wide range of organic compounds . The specific molecular and cellular effects of these compounds would depend on their individual chemical structures and properties.

Action Environment

The action, efficacy, and stability of the Triphenylborane-Triphenylphosphine complex can be influenced by various environmental factors. For instance, it is known that the compound is stable under normal temperatures and pressures but is sensitive to moisture . Therefore, it should be stored in a sealed container, away from high temperatures and sources of ignition .

特性

IUPAC Name |

triphenylborane;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C18H15P/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGHGSFXJZWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454499 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphine triphenylborane | |

CAS RN |

3053-68-7 | |

| Record name | Triphenylborane--triphenylphosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)